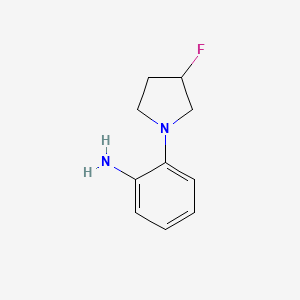

2-(3-Fluoropyrrolidin-1-yl)aniline

Overview

Description

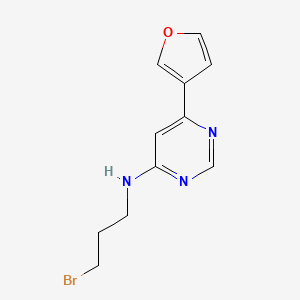

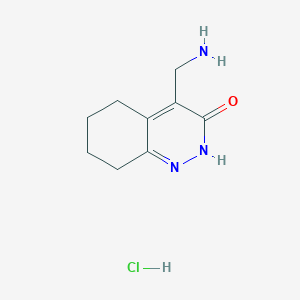

2-(3-Fluoropyrrolidin-1-yl)aniline is a fluorinated pyrrolidine derivative . The dihedral angle between the best planes of the benzene and pyrrolidine rings is 62.6° . The crystal packing features intermolecular N-H⋯F hydrogen bonds .

Synthesis Analysis

The synthesis of fluorinated pyrrolidine derivatives like this compound has been studied . Asymmetric syntheses of enantiopure trans-3,4-difluoropyrrolidines have been prepared by the introduction of fluorine at both centers in a single operation using catalysts whose chirality depends on organofluorine asymmetry .Molecular Structure Analysis

In the molecular structure of this compound, the dihedral angle between the best planes of the benzene and pyrrolidine rings is 62.6° . The crystal packing features intermolecular N-H⋯F hydrogen bonds .Physical and Chemical Properties Analysis

This compound is a fluorinated pyrrolidine derivative . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . This organic compound tends to darken when exposed to air and light .Scientific Research Applications

Antimicrobial Activities

Compounds derived from 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline, through synthesis and treatment processes, have shown high anti-Mycobacterium smegmatis activity. These compounds, including Schiff bases, thiourea derivatives, thiazolidinone, thiazoline derivatives, carbothioamide derivative, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3-thiazolidinone derivatives, were evaluated for their antimicrobial effectiveness (Yolal et al., 2012).

Fluorescent Materials

The synthesis of highly fluorescent Boranil complexes by complexing Anils (aniline-imines) with boron(III) precursors resulted in Boranils with excellent quantum yields up to 90%. These compounds, upon further chemistry, can be grafted with photoactive modules acting as energy antennae for fluorescent materials (Frath et al., 2011).

Corrosion Inhibition

Ortho-substituted anilines, including 2-fluoroaniline, have been studied for their potential use as copper corrosion inhibitors in acidic environments. Their effectiveness increases with concentration, suggesting a relationship between structure and inhibition efficiency (Khaled & Hackerman, 2004).

Ligations for Biomolecular Labeling

Aniline catalysis activates aromatic aldehydes toward amine nucleophiles, enabling rapid and high-yielding ligations. This method allows for efficient labeling of peptides and proteins at neutral pH without excess components, offering a promising approach for biomolecular labeling (Dirksen & Dawson, 2008).

Safety and Hazards

Aniline compounds are known to be toxic and can cause harm if inhaled, swallowed, or in contact with skin . They may cause an allergic skin reaction, serious eye damage, and are suspected of causing genetic defects and cancer . They can also cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

Similar compounds have been reported to target the voltage-gated sodium channels, specifically nav17 and Nav18 . These channels play a crucial role in the generation and conduction of action potentials in neurons, making them attractive targets for the treatment of pain .

Mode of Action

Compounds with similar structures have been reported to block nav17 and Nav18 channels . By blocking these channels, the compound could potentially inhibit the propagation of action potentials, thereby reducing the perception of pain.

Pharmacokinetics

The presence of fluorine in the molecule could potentially influence these properties . Fluorine is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Result of Action

Based on its potential interaction with voltage-gated sodium channels, it could potentially alter neuronal excitability and signal transmission, leading to a reduction in the perception of pain .

Properties

IUPAC Name |

2-(3-fluoropyrrolidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-8-5-6-13(7-8)10-4-2-1-3-9(10)12/h1-4,8H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPXSCAVRTVOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1531582.png)

![(Butan-2-yl)[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1531583.png)

amine](/img/structure/B1531584.png)

![1-[(1-fluorocyclopentyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1531587.png)

![1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane](/img/structure/B1531588.png)

![1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1531589.png)

![1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531592.png)

![1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol](/img/structure/B1531593.png)

![(1r,4r)-N-[(1-fluorocyclopentyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1531595.png)